4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride
Description
4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol hydrochloride is a heterocyclic compound featuring a pyrazole core linked to a methoxyphenol moiety via an aminomethyl bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound’s synthesis likely involves multi-component reactions, as seen in related pyrazole derivatives .
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-9-8-16(2)15-13(9)14-7-10-4-5-11(17)12(6-10)18-3;/h4-6,8,17H,7H2,1-3H3,(H,14,15);1H |
InChI Key |
PDXTWQQQRQGXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=C(C=C2)O)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves the alkylation of pyrazoles with bromomethyl compounds. The reaction is carried out in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high yields and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride, exhibit notable antimicrobial properties. Studies have shown that certain synthesized pyrazoles demonstrate significant antifungal effects against various pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani with IC50 values ranging from 11.91 to 28.84 µg/mL . This suggests potential uses in treating fungal infections.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In a study focusing on pyrazole derivatives, it was found that modifications in the pyrazole structure could enhance the anti-inflammatory activity, making it a candidate for developing new anti-inflammatory agents . The mechanism often involves the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Emerging studies have suggested that pyrazole derivatives possess anticancer properties. For instance, certain analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific structural features of compounds like 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride may contribute to its selective cytotoxicity.
Diabetes Management
Recent research has highlighted the potential of pyrazole derivatives in managing diabetes. In particular, compounds that enhance glucokinase activity have been synthesized and evaluated for their ability to increase glucose uptake in hepatocytes . This positions 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride as a promising candidate for further investigation in diabetes treatment protocols.
Antimalarial Activity
The antimalarial properties of pyrazole derivatives have also been explored. Compounds synthesized from chloroquine-pyrazole analogs demonstrated significant activity against Plasmodium falciparum, indicating that modifications to the pyrazole structure can enhance efficacy against malaria . This opens avenues for developing new antimalarial therapies.
Synthesis and Structural Modifications
The synthesis of 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride typically involves multi-step organic reactions where the introduction of functional groups can significantly alter biological activity. Structural modifications can lead to derivatives with improved pharmacokinetic properties or enhanced biological activity.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring and methoxyphenol group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The compound’s closest analog is 4-((((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)-2-methoxyphenol hydrochloride (CAS: 1856084-88-2). Key differences include:
- Pyrazole substitution: The target compound has 1,4-dimethyl groups on the pyrazole ring (position 3), while the analog features 1-ethyl-3-methyl groups (position 4).
- Aminomethyl position: The target’s aminomethyl group is attached to pyrazol-3-yl, whereas the analog’s is on pyrazol-4-yl. Spatial orientation differences could influence interactions with biological targets.
Table 1: Structural and Physicochemical Comparison
Research Implications and Gaps
- Bioactivity: Pyrazole derivatives with methoxyphenol groups often exhibit kinase inhibition or antimicrobial effects. The target compound’s 1,4-dimethylpyrazole moiety may confer selectivity for specific enzyme pockets compared to ethyl-substituted analogs .
- Synthetic optimization: highlights the efficiency of one-pot reactions for pyrano-pyrazoles, which could be adapted to improve the target’s synthetic yield .
Biological Activity
4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Common Name: 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride
- CAS Number: 1856023-69-2
- Molecular Formula: C₁₃H₁₈ClN₃O₂
- Molecular Weight: 283.75 g/mol
The biological activity of this compound primarily stems from its structural components, which allow it to interact with various biological targets. The dimethylpyrazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride through various mechanisms:
- Cell Growth Inhibition : The compound exhibits significant antiproliferative effects on several cancer cell lines. For example, it has been shown to inhibit the growth of human cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells with varying IC₅₀ values, indicating its effectiveness across different tumor types.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for its potential as an anticancer agent.
- Antioxidant Properties : It has been observed to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cancer cells .
Comparative Biological Activity Data
The following table summarizes the biological activities reported for 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride and related compounds:
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride | HeLa | 0.50 - 3.58 | Antiproliferative, apoptosis induction |
| Fenretinide (for comparison) | MCF-7 | < 1.0 | Antioxidant, anticancer |
| p-Methylaminophenol | HepG2 | > 10 | Antioxidant, less potent than above |
Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .
- In Vivo Efficacy : Preliminary animal model studies suggest that administration of this compound can reduce tumor size significantly compared to control groups, indicating potential for therapeutic use in oncology .
- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance observed in certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
